molecular formula C10H11N3S B188375 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea CAS No. 21504-97-2

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

Cat. No. B188375
CAS RN: 21504-97-2
M. Wt: 205.28 g/mol
InChI Key: XUODJDOHCUSZJY-UHFFFAOYSA-N
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Description

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a chemical compound with the molecular formula C10H11N3S and a molecular weight of 205.28 . It is used for proteomics research .


Physical And Chemical Properties Analysis

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea has a molecular weight of 205.28 . The search results did not provide further information on its physical and chemical properties.

Safety And Hazards

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is intended for research use only and is not intended for diagnostic or therapeutic use . Specific hazards arising from the chemical are not available in the search results .

properties

IUPAC Name

methyl N-cyano-N'-(3-methylphenyl)carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-8-4-3-5-9(6-8)13-10(14-2)12-7-11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUODJDOHCUSZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C(NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318455
Record name Methyl N-cyano-N'-(3-methylphenyl)carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-cyano-N'-(3-methylphenyl)carbamimidothioate

CAS RN

21504-97-2
Record name Methyl N-cyano-N′-(3-methylphenyl)carbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21504-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 331199
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021504972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC331199
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-cyano-N'-(3-methylphenyl)carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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